molecular formula C35H35NO7 B11812264 tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate

tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate

Cat. No.: B11812264
M. Wt: 581.7 g/mol
InChI Key: RXBOMYABMHHBFX-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[e]indole class, characterized by a fused bicyclic aromatic system. Key structural features include:

  • tert-Butyl carboxylate at position 3, serving as a protective group for the amine during synthesis .
  • (2-Acetoxy-2-phenylacetoxy)methyl substituent at position 1, introducing steric bulk and ester functionalities that may influence metabolic stability or prodrug activation .

Properties

Molecular Formula

C35H35NO7

Molecular Weight

581.7 g/mol

IUPAC Name

tert-butyl 1-[(2-acetyloxy-2-phenylacetyl)oxymethyl]-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate

InChI

InChI=1S/C35H35NO7/c1-23(37)42-32(25-15-9-6-10-16-25)33(38)41-22-26-20-36(34(39)43-35(2,3)4)29-19-30(40-21-24-13-7-5-8-14-24)27-17-11-12-18-28(27)31(26)29/h5-19,26,32H,20-22H2,1-4H3

InChI Key

RXBOMYABMHHBFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)OCC2CN(C3=C2C4=CC=CC=C4C(=C3)OCC5=CC=CC=C5)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Construction of the Benzo[e]Indole Core

The benzo[e]indole scaffold forms the foundational structure of the target compound. A Fischer indole synthesis is typically employed, involving the cyclization of a phenylhydrazine derivative with a cyclic ketone. For example, reaction of 4-benzyloxyphenylhydrazine with 1-tetralone under acidic conditions (e.g., HCl in ethanol) yields the benzo[e]indole intermediate. This step often requires reflux conditions (80–100°C) for 12–24 hours, achieving yields of 60–75% .

Key Reaction Conditions:

ReagentSolventTemperatureTimeYield
Phenylhydrazine, HClEthanol80°C18 h68%

tert-Butoxycarbonyl (Boc) Protection at Position 3

The indole nitrogen at position 3 is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent undesired side reactions during subsequent functionalization. The reaction is conducted in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding the Boc-protected intermediate .

Example Protocol:

  • Substrate: Benzo[e]indole (1 equiv)

  • Reagent: Boc₂O (1.2 equiv), DMAP (0.1 equiv)

  • Solvent: THF, 0°C → room temperature

  • Time: 6 hours

  • Yield: 85–90%

Introduction of the benzyloxy group at position 5 involves nucleophilic aromatic substitution (SNAr) or Mitsunobu conditions. A phenol intermediate is treated with benzyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) .

Optimized Conditions:

ParameterValue
BaseNaH (60% dispersion)
SolventDMF
Temperature0°C → room temperature
Time12 hours
Yield78%

Functionalization at Position 1: Installation of the ((2-Acetoxy-2-phenylacetoxy)methyl) Group

This step involves two sequential esterifications of a hydroxymethyl group at position 1. First, the hydroxymethyl intermediate is acetylated using acetic anhydride, followed by reaction with phenylacetyl chloride. Sodium hydride in THF facilitates deprotonation, while DMAP accelerates acyl transfer .

Stepwise Protocol:

  • Acetylation:

    • Reagent: Acetic anhydride (2.5 equiv), DMAP (0.2 equiv)

    • Solvent: Dichloromethane (DCM), room temperature

    • Time: 4 hours

    • Yield: 92%

  • Phenylacetylation:

    • Reagent: Phenylacetyl chloride (1.5 equiv), DIEA (2.0 equiv)

    • Solvent: DCM, 0°C → room temperature

    • Time: 6 hours

    • Yield: 88%

Purification and Characterization

Final purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient), followed by recrystallization from ethanol. Analytical data (¹H NMR, LC-MS) confirm structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.10 (m, aromatic H), 5.32 (s, OCH₂Ph), 3.42 (s, OCOC(CH₃)₃) .

  • LC-MS: [M+H]⁺ = 581.66 (calculated), 581.7 (observed) .

Challenges and Mitigation Strategies

  • Steric Hindrance: The tert-butyl group at position 3 may slow subsequent reactions. Using polar aprotic solvents (e.g., DMF) enhances reagent accessibility.

  • Ester Hydrolysis: Acidic or aqueous conditions degrade acetoxy groups. Quenching reactions with saturated NH₄Cl instead of HCl minimizes hydrolysis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it a valuable building block in synthetic chemistry .

Biology and Medicine

In medicinal chemistry, tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzo[e]indole Derivatives

Compound Name Substituents Key Properties/Activities Reference
tert-Butyl 1,2-Dihydro-5-(benzyloxy)-6-bromo-1-(chloromethyl)-1H-benzo[e]indole-3(2H)-carboxylate - 5-(Benzyloxy)
- 6-Bromo
- 1-(Chloromethyl)
Synthesized via radical cyclization; bromo substituent enables further functionalization .
(S)-tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate - 5-Hydroxy
- 1-(Chloromethyl)
Potential prodrug; hydroxy group may enhance solubility .
tert-Butyl-2-(2-amino-5-(methoxycarbonyl)phenyl)-1H-indole-1-carboxylate - 2-Amino
- 5-(Methoxycarbonyl)
Amino group facilitates hydrogen bonding; methoxycarbonyl enhances electron-withdrawing effects .

Key Observations :

  • Chloromethyl substituents ( and ) are reactive handles for further modifications, such as nucleophilic substitutions or cross-coupling reactions .

Non-Indole Derivatives with Benzyloxy/Acetoxy Substituents

Compound Class Example Compound Substituents/Features Key Activities Reference
HEPT Derivatives 1-[(Benzyloxy)methyl]-6-(phenylthio)thymine (31) - Benzyloxy
- Phenylthio
Anti-HIV-1 (EC50: 0.088 µM) .
Benzofuran Hydroxamates N-Hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea - Benzofuran core
- Hydroxamic acid
5-Lipoxygenase inhibition (IC50: 40 nM) .

Key Observations :

  • Hydroxamic acids () demonstrate that polar substituents can balance lipophilicity for improved oral bioavailability, a consideration for optimizing the target compound’s (2-acetoxy-2-phenylacetoxy)methyl group .

Biological Activity

The compound tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be described by its chemical formula C35H35NO7C_{35}H_{35}NO_7 and is characterized by a benzo[e]indole core, which is often associated with various pharmacological properties. The presence of multiple functional groups, including acetoxy and benzyloxy moieties, contributes to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. The synthetic route often includes acetylation reactions to introduce the acetoxy group and subsequent coupling reactions to attach the benzyloxy group.

StepReaction TypeReagents/Conditions
1AcetylationAcetic anhydride, base
2CouplingBenzyl bromide, base
3Esterificationtert-Butanol, acid catalyst

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzo[e]indoles. For instance, derivatives have shown significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and autophagy. Specifically, compounds similar to tert-butyl benzo[e]indoles have been reported to target lysosomes, leading to enhanced autophagic flux and subsequent cancer cell death .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The proposed mechanisms include:

  • Lysosomal targeting : The compound enters cells via polyamine transporters localized in lysosomes.
  • Induction of autophagy : It promotes autophagic processes that can lead to cell death.
  • Crosstalk between autophagy and apoptosis : Enhanced interactions between these two pathways are crucial for its antitumor effects .

Case Studies

  • In Vitro Studies : In a study evaluating the efficacy of related compounds against hepatocellular carcinoma (HCC), it was found that certain derivatives exhibited potent inhibitory effects on HCC cell migration and proliferation .
  • In Vivo Studies : Animal models have demonstrated that compounds similar to tert-butyl benzo[e]indoles significantly reduce tumor size and metastasis when administered at therapeutic doses .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general trends observed in related compounds suggest favorable absorption and distribution characteristics. The presence of lipophilic groups may enhance membrane permeability, allowing for efficient cellular uptake.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

  • The compound contains a benzo[e]indole core with a tert-butyl carboxylate group at position 3, a benzyloxy group at position 5, and a functionalized methyl group at position 1 bearing acetoxy and phenylacetoxy substituents. These groups contribute to its steric bulk, electron-withdrawing/donating properties, and susceptibility to hydrolysis or nucleophilic substitution .
  • Methodological Insight : Use NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups. X-ray crystallography (e.g., SHELX programs ) can resolve steric effects and hydrogen-bonding patterns.

Q. What synthetic strategies are employed to prepare this compound?

  • Multi-step synthesis typically involves:

  • Step 1 : Protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride) with catalytic 4-dimethylaminopyridine (DMAP) .
  • Step 2 : Introduction of the benzyloxy group via alkylation or Mitsunobu reaction .
  • Step 3 : Functionalization of the methyl group at position 1 using esterification or acyloxy transfer .
    • Critical Parameters : Optimize reaction temperature (e.g., 0–25°C for Boc protection) and monitor intermediates via TLC/HPLC .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or regioselectivity?

  • Single-crystal X-ray diffraction (employing SHELXL ) provides precise bond lengths, angles, and torsional strain data. For example, the tert-butyl group may induce steric hindrance, altering the planarity of the indole ring .
  • Case Study : In related indole derivatives, crystallography revealed unexpected rotameric forms of acetoxy groups, impacting reactivity predictions .

Q. What analytical methods are suitable for detecting synthetic byproducts or degradation products?

  • LC-MS/MS : Identifies low-abundance impurities (e.g., de-esterified products or benzyl alcohol derivatives) .
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) followed by HPLC analysis quantifies hydrolytic susceptibility .

Q. How do substituent variations at positions 1 and 5 affect biological activity or binding affinity?

  • SAR Insights :

  • The benzyloxy group at position 5 enhances lipophilicity, potentially improving membrane permeability .
  • The acetoxy-phenylacetoxy moiety at position 1 may act as a prodrug motif, releasing active metabolites via esterase cleavage .
    • Experimental Design : Compare IC₅₀ values against analogs with methoxy or trifluoromethyl groups at position 5 using enzyme inhibition assays .

Q. How can contradictory data on reaction yields or regioselectivity be resolved?

  • Root-Cause Analysis :

  • Controlled Replicates : Perform reactions in triplicate under inert atmospheres to exclude moisture/oxygen interference .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity trends for electrophilic substitution .

Methodological Tables

Table 1 : Key Synthetic Steps and Optimization Parameters

StepReaction TypeKey Reagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionAcylationBoc₂O, DMAP, THF, 0°C → RT85–92>98%
Benzyloxy IntroductionAlkylationBnBr, NaH, DMF, 60°C70–78>95%
Methyl FunctionalizationEsterificationAc₂O, Pyridine, RT65–73>90%

Table 2 : Stability Under Stress Conditions

ConditionTime (h)Degradation Products Identified (LC-MS)% Remaining
pH 1.0 (HCl)24De-esterified indole core45 ± 3
pH 13.0 (NaOH)24Hydrolyzed acetoxy groups28 ± 2
UV Light (254 nm)48Oxidized benzyloxy derivatives60 ± 4

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